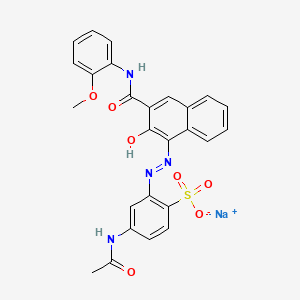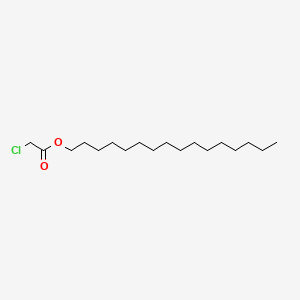
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-butylpiperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazine ring, leading to a wide range of derivatives.
科学研究应用
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
相似化合物的比较
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine ring structure.
Isoniazid: Another anti-tubercular agent with a similar mechanism of action.
Rifampicin: A broad-spectrum antibiotic used in the treatment of tuberculosis.
Uniqueness
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both pyrazine and piperidine rings. This dual functionality allows it to interact with multiple molecular targets, potentially enhancing its efficacy as a therapeutic agent.
属性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-2-3-6-17-14(19)12-4-9-18(10-5-12)13-11-15-7-8-16-13/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19) |
InChI 键 |
BQSWJWJBNUGBBA-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)


